molecular formula C13H11NO2 B3348175 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one CAS No. 156742-51-7

1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one

Cat. No. B3348175
CAS RN: 156742-51-7
M. Wt: 213.23 g/mol
InChI Key: GSNMOFGLRVWJBK-UHFFFAOYSA-N
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Description

1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one, also known as DMBP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBP has a unique structure that makes it a promising candidate for use in drug discovery and development, as well as in other areas of scientific research.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and oxidative stress. 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one has also been shown to have a neuroprotective effect, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one in lab experiments is its relatively low cost and ease of synthesis. 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one is also relatively stable and has a long shelf life, making it a convenient compound for use in research. However, one of the limitations of using 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one. One potential area of research is the development of new drugs based on the structure of 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one. Another area of research is the investigation of the potential use of 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one and its potential applications in other areas of scientific research.

Scientific Research Applications

1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one is in drug discovery and development. 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one has been shown to have potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1,3-dimethylchromeno[4,3-b]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8-7-14(2)12-9-5-3-4-6-10(9)16-13(15)11(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNMOFGLRVWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=O)OC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572602
Record name 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one

CAS RN

156742-51-7
Record name 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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